molecular formula C17H11ClFNO B11695126 N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide

Katalognummer: B11695126
Molekulargewicht: 299.7 g/mol
InChI-Schlüssel: PIWLEAYNQIWUPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxamide group and a phenyl ring bearing chloro and fluoro substituents. Its distinct structure allows it to participate in a variety of chemical reactions and exhibit significant biological activities.

Vorbereitungsmethoden

The synthesis of N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide typically involves the coupling of 3-chloro-4-fluoroaniline with naphthalene-1-carboxylic acid. The reaction is often facilitated by the use of coupling agents such as N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in a suitable solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase (MAO), binding to the active site of the enzyme and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially alleviating symptoms of neurological disorders.

Vergleich Mit ähnlichen Verbindungen

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a multitarget-directed ligand for neurological disorders.

Eigenschaften

Molekularformel

C17H11ClFNO

Molekulargewicht

299.7 g/mol

IUPAC-Name

N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H11ClFNO/c18-15-10-12(8-9-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21)

InChI-Schlüssel

PIWLEAYNQIWUPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.